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molecular formula C15H13BrO3 B4218086 1-(4-bromophenyl)-2-(3-methoxyphenoxy)ethanone

1-(4-bromophenyl)-2-(3-methoxyphenoxy)ethanone

Cat. No. B4218086
M. Wt: 321.16 g/mol
InChI Key: GUQQRONYLHFUBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05856503

Procedure details

11.5 g of 4-bromophenacyl bromide are dissolved in 250 ml of acetone and, after the addition of 5.75 g of potassium carbonate and 4.5 ml of 3-methoxyphenol, the reaction mixture is stirred and subsequently filtered. The filtrate is concentrated and the residue is chromatographed over silica gel with ethyl acetate/hexane (5:95 to 10:90). There are obtained 7.3 g of 1-(4-bromo-phenyl)-2-(3-methoxy-phenoxy)-ethanone, MS: m/e 320 (M+, 1 Br).
Quantity
11.5 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
5.75 g
Type
reactant
Reaction Step Two
Quantity
4.5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7]Br)=[CH:4][CH:3]=1.C(=O)([O-])[O-].[K+].[K+].[CH3:18][O:19][C:20]1[CH:21]=[C:22]([OH:26])[CH:23]=[CH:24][CH:25]=1>CC(C)=O>[Br:1][C:2]1[CH:11]=[CH:10][C:5]([C:6](=[O:9])[CH2:7][O:26][C:22]2[CH:23]=[CH:24][CH:25]=[C:20]([O:19][CH3:18])[CH:21]=2)=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
11.5 g
Type
reactant
Smiles
BrC1=CC=C(C(CBr)=O)C=C1
Name
Quantity
250 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
5.75 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
4.5 mL
Type
reactant
Smiles
COC=1C=C(C=CC1)O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
subsequently filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
CUSTOM
Type
CUSTOM
Details
the residue is chromatographed over silica gel with ethyl acetate/hexane (5:95 to 10:90)

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(COC1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 7.3 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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